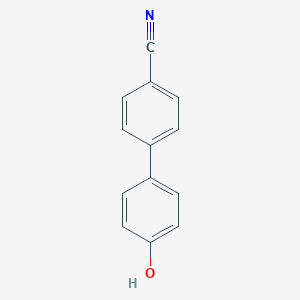

4-Cyano-4'-hydroxybiphényle

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Cyano-4'-hydroxybiphenyl involves a multi-step process, including esterification to protect the hydroxyl group, followed by F-C reaction, ammonolysis, hydrolysation, and dehydration of 4-hydroxybiphenyl. This route offers an easy operation with a total yield of 47.7%, suitable for manufacturing (Wu Quan-hong & Xiao Zhi-hai, 2005).

Molecular Structure Analysis

The molecular structure of 4-Cyano-4'-hydroxybiphenyl derivatives shows significant influence on their properties, such as flexibility and mesogenic characteristics. For instance, the introduction of trifluoromethyl groups affects the liquid crystalline phase transitions and molecular orientation in nematic phases (Emsley et al., 1994).

Chemical Reactions and Properties

Chemical modifications of 4-Cyano-4'-hydroxybiphenyl lead to a variety of derivatives with distinct mesogenic and phase behavior properties. For example, the synthesis and characterization of dimers derived from 4-Cyano-4'-hydroxybiphenyl, where two rigid parts are connected via flexible spacers, demonstrate the impact of molecular curvature and specific intermolecular interactions on the stability of nematic and twist-bend nematic phases (Alaasar & Tschierske, 2016).

Physical Properties Analysis

The physical properties of 4-Cyano-4'-hydroxybiphenyl and its derivatives, such as transition temperatures and mesophase behaviors, are closely related to their molecular structure. Studies have shown how modifications in the molecular structure can lead to variations in mesophase stability and types, highlighting the significance of molecular design in liquid crystal research (Walker et al., 2019).

Chemical Properties Analysis

The chemical properties of 4-Cyano-4'-hydroxybiphenyl derivatives, such as reactivity and stability, are pivotal in their applications. For instance, the introduction of hydroxy tail-terminated groups in cyanobiphenyl compounds has been explored for enhancing liquid crystalline properties and providing precursors for further chemical modifications (Wang et al., 2018).

Applications De Recherche Scientifique

Cellules solaires sensibilisées par colorant (DSSC)

4-Cyano-4'-hydroxybiphényle: a été utilisé dans le développement de cellules solaires sensibilisées par colorant entièrement en état solide à haute performance. Lorsqu'il est incorporé dans des cristaux ioniques organiques portant des unités imidazolium, ce composé agit comme un électrolyte, améliorant la capacité de récolte de lumière des DSSC. Cela se traduit par une amélioration de l'efficacité des cellules, atteignant environ 5,11 % à 55 °C sous des illuminations spectrales solaires simulées .

Technologie des cristaux liquides

Ce composé est un matériau thermotrope à cristaux liquides bien connu. Il est couramment utilisé dans les matériaux photoniques avancés et les dispositifs électro-optiques en raison de ses propriétés de cristaux liquides. Ces applications dépassent les technologies d'affichage, marquant un impact significatif dans le domaine des innovations basées sur les cristaux liquides .

Recherche médicale

Dans le domaine médical, 4'-Hydroxy-4-biphénylcarbonitrile est reconnu pour ses applications potentielles. Il est associé à des informations génétiques liées aux récepteurs humains des œstrogènes (ESR1 et ESR2) et à la métalloprotéinase matricielle-3 (MMP3), indiquant sa pertinence dans la recherche biochimique et le développement de médicaments .

Électronique

La structure du composé a été utilisée pour concevoir et construire de nouvelles sondes de fluorescence moléculaire. Ces sondes sont importantes pour la détection de l'hypochlorite, qui est essentielle pour surveiller les espèces réactives de l'oxygène biologique dans les cellules vivantes et les échantillons d'eau environnementaux. Les sondes présentent une forte fluorescence verte et un rendement quantique élevé, ce qui les rend précieuses dans les applications électroniques .

Science des matériaux

4'-Hydroxy-4-biphénylcarbonitrile: sert de composant essentiel dans la synthèse de divers matériaux. Ses propriétés en tant que cristal liquide en font un candidat pour la création de dispositifs auto-cicatrisants, réduisant potentiellement le besoin de réparation ou de remplacement de matériaux, contribuant ainsi à la rentabilité et à la durabilité .

Science de l'environnement

Ce composé joue un rôle en science de l'environnement, notamment dans la détection et la surveillance des polluants environnementaux. Il est utilisé dans la synthèse de sondes fluorescentes qui peuvent détecter des anions spécifiques dans l'eau, aidant à l'évaluation de la qualité de l'eau et de la santé de l'environnement .

Production d'énergie

Dans le contexte de la production d'énergie, This compound est impliqué dans la synthèse de capteurs fluorescents pour les ions métalliques comme Zn2+. Ces capteurs peuvent améliorer considérablement l'efficacité des processus de conversion d'énergie, comme dans le cas des cellules solaires où des ions métalliques spécifiques jouent un rôle crucial .

Synthèse chimique

Enfin, 4'-Hydroxy-4-biphénylcarbonitrile est un intermédiaire dans divers processus de synthèse chimique. Il est utilisé pour créer des composés avec des propriétés spécifiques nécessaires à d'autres réactions chimiques, contribuant à l'avancement de la chimie synthétique et au développement de nouveaux matériaux et médicaments .

Mécanisme D'action

Target of Action

It has been used as a component in the electrolytes for dye-sensitized solar cells (dsscs) .

Mode of Action

The compound interacts with its targets by enhancing the light harvesting capability of the electrolyte in DSSCs . This interaction results in an increase in cell efficiency, thereby improving the performance of the solar cells .

Biochemical Pathways

Its role in dsscs suggests it may influence the electron transport chain involved in the conversion of light energy into electrical energy .

Pharmacokinetics

Its use in dsscs suggests that it has good stability and can effectively interact with other components of the solar cells .

Result of Action

The molecular and cellular effects of 4-Cyano-4’-hydroxybiphenyl’s action are primarily observed in the improved efficiency of DSSCs. The compound enhances the light harvesting capability of the electrolyte, leading to an increase in cell efficiency .

Action Environment

Environmental factors such as temperature and light intensity can influence the action, efficacy, and stability of 4-Cyano-4’-hydroxybiphenyl. For instance, the efficiency of DSSCs containing this compound was found to be around 5.11% at 55 °C under simulated air mass 1.5 solar spectrum illuminations .

Propriétés

IUPAC Name |

4-(4-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMIETZFPZGBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941643 | |

| Record name | 4'-Hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19812-93-2 | |

| Record name | 4′-Cyano-4-hydroxybiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19812-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-4'-hydroxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019812932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-4'-hydroxybiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-Hydroxy-4-biphenylcarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

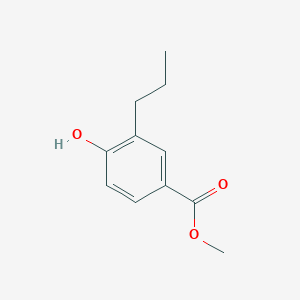

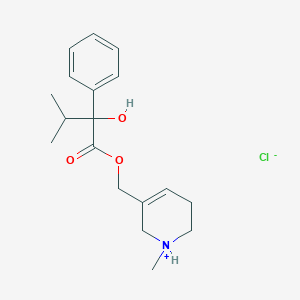

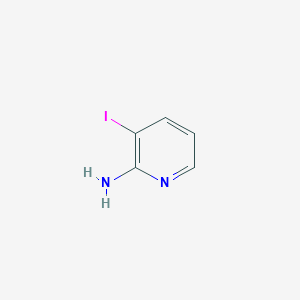

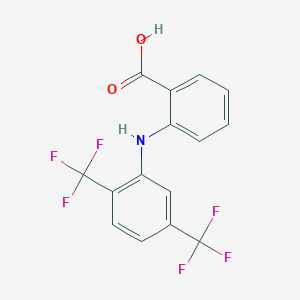

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 4-Cyano-4'-hydroxybiphenyl is a popular building block for liquid crystalline materials due to its rigid biphenyl core, which promotes anisotropic interactions crucial for mesophase formation. [, , , , , , ] The presence of the cyano group introduces a strong dipole moment, influencing intermolecular forces and contributing to the compound's self-assembly behavior. [, ]

A: Studies on poly[ω-(4′-cyano-4-biphenyloxy)alkyl-1-glycidylether]s, where 4-Cyano-4'-hydroxybiphenyl is linked via various alkyl spacers, reveal a strong dependence of mesophase behavior on spacer length. [] Shorter spacers (n=2, 4) favor nematic phases, while longer ones (n=6, 8) result in nematic cybotactic phases. Further increases in spacer length (n=10, 12) lead to smectic C phases and possible crystallization of side alkyl chains. []

A: Yes, 4-Cyano-4'-hydroxybiphenyl has been successfully incorporated into various polymers for NLO applications. [, , , ] Its strong dipole moment stemming from the cyano group contributes to the molecule's nonlinear optical properties. [, ]

A: The flexibility of the polymer backbone plays a significant role in the poling-induced nonlinearity and stability of the NLO materials. [] More flexible backbones may hinder efficient chromophore alignment, thus impacting the material's NLO performance. []

A: Researchers have explored incorporating 4-Cyano-4'-hydroxybiphenyl into liquid crystalline polymers to enhance their NLO properties. [] The inherent order within the liquid crystalline phase can lead to improved chromophore alignment during poling, boosting the second harmonic generation coefficients. []

A: Polymerization of monomers like 3,3-bis(4-cyano-4'-biphenylyloxymethyl)oxetane can be challenging due to steric hindrance. [] High initiator concentrations may be required to achieve polymerization, and the formation of cyclic oligomers can occur as a side reaction. []

A: Research has demonstrated the successful application of 4-Cyano-4′-hydroxybiphenyl-functionalized imidazolium-type ionic crystals as electrolytes in DSSCs. [] The incorporation of this moiety enhances light harvesting and, when combined with additives like 1-propyl-3-methylimidazolium iodine, can lead to improved cell efficiency and stability. []

A: The hydroxyl group offers a versatile site for chemical modification, enabling the attachment of 4-Cyano-4'-hydroxybiphenyl to various polymer backbones or other functional groups. [, , , ] This allows for the design of materials with tailored properties. [, , ]

A: Yes, 4-Cyano-4'-hydroxybiphenyl has been investigated as a substrate in photocatalytic one-electron oxidation reactions on titanium dioxide (TiO2) surfaces. [] The efficiency of this process is influenced by the presence and position of substituents on the biphenyl core, with hydroxyl groups enhancing the adsorption onto TiO2. []

ANone: Various spectroscopic techniques are commonly used to characterize 4-Cyano-4'-hydroxybiphenyl and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure, purity, and isomeric composition of the compound and its derivatives. [, , ]

- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. []

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps to study electronic transitions and aggregation behavior, especially in the context of liquid crystals. [, ]

- Fluorescence Spectroscopy: Can provide insights into the aggregation behavior and energy transfer processes in materials containing 4-Cyano-4'-hydroxybiphenyl. []

- Mass Spectrometry (MS): Useful for determining the molecular weight and identifying fragments, particularly for complex mixtures or polymers. []

- X-ray Diffraction (XRD): Used to analyze the crystal structure and phase behavior of materials containing 4-Cyano-4'-hydroxybiphenyl, especially in the context of liquid crystals. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate](/img/structure/B10677.png)

![5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin](/img/structure/B10703.png)